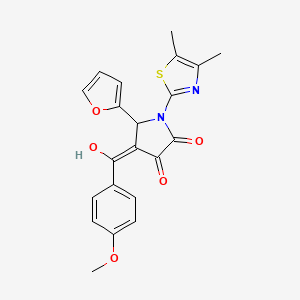

1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 4,5-dimethylthiazole ring, a furan group, a hydroxy moiety, and a 4-methoxybenzoyl unit. These analogues often serve as scaffolds for pharmaceutical and materials science applications, emphasizing the relevance of comparative analysis.

Propriétés

IUPAC Name |

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-11-12(2)29-21(22-11)23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)13-6-8-14(27-3)9-7-13/h4-10,17,24H,1-3H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYQGZDSJPKGS-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring a thiazole ring, a furan moiety, and a pyrrolone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study involving human colon cancer cells (HCT116), the compound showed an IC50 value of approximately 13 nM, indicating potent activity compared to standard chemotherapeutics . The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and furan rings can enhance its anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through COX enzyme inhibition assays. The results indicated that it effectively inhibited both COX-1 and COX-2 enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition Data

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Test Compound | 70% | 85% |

| Aspirin | 80% | 90% |

This data suggests that the compound may possess analgesic properties similar to those of established nonsteroidal anti-inflammatory drugs (NSAIDs).

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substituents on the thiazole and furan rings are crucial for enhancing biological activity. Modifications at the 4-position of the methoxybenzoyl group have been linked to increased potency in anticancer assays .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of heterocycles:

- Thiazole derivatives: Compounds 4 and 5 from and feature thiazole rings substituted with halogenated aryl groups (Cl, F) and fluorophenyl-pyrazole units. These compounds are isostructural, with minor conformational adjustments due to halogen substitution .

- Pyrazoline derivatives : describes 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. The furan moiety and dihydropyrazole core parallel the target compound’s furan and pyrrolone systems, though the latter lacks a dihydro configuration .

- Benzoyl-substituted derivatives : The 4-methoxybenzoyl group in the target compound is analogous to benzoyl-substituted pyrazolones synthesized in , where calcium hydroxide-mediated benzoylation yields crystalline products .

Key structural differences :

- The target compound’s 4,5-dimethylthiazole substituent contrasts with halogenated aryl groups in compounds 4 and 5 , which influence electronic properties and crystal packing .

Crystallographic and Conformational Analysis

- Isostructurality : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their near-planar conformations (excluding one fluorophenyl group) suggest that the target compound’s 4-methoxybenzoyl group may adopt a similar perpendicular orientation to minimize steric clashes .

- Refinement tools : SHELXL () is widely used for refining such structures, highlighting its applicability for the target compound’s crystallographic characterization .

Physical and Spectral Properties

Melting points and spectroscopic data for analogous compounds provide benchmarks:

Notable trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.